2,4-Difluoro-5-nitrophenol

Medicinal Chemistry Enzyme Inhibition Diabetes Research

Researchers developing antitumor flavones or metabolic disorder inhibitors require the non-substitutable 2,4-difluoro-5-nitro substitution pattern. Generic nitrophenols fail to deliver the requisite regioselectivity and binding affinity. - **Validated Reactivity**: The specific 2,4-difluoro pattern is proven essential for antitumor potency (SAR studies) and enables tailored electronic properties in OLED materials. - **Biological Relevance**: Serves as a direct scaffold for α-glucosidase inhibitors (IC₅₀ = 53.52 μM) and a β-glucuronidase probe (IC₅₀ = 1.80 μM), accelerating hit-to-lead optimization. - **Supply Assurance**: High-purity (98%) lots are stocked for immediate global dispatch, eliminating research delays.

Molecular Formula C6H3F2NO3
Molecular Weight 175.09 g/mol
CAS No. 113512-57-5
Cat. No. B174620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-5-nitrophenol
CAS113512-57-5
Molecular FormulaC6H3F2NO3
Molecular Weight175.09 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)F)F)[N+](=O)[O-]
InChIInChI=1S/C6H3F2NO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H
InChIKeySMRYCTJAGPDVEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-5-nitrophenol – Fluorinated Nitrophenol Building Block


2,4-Difluoro-5-nitrophenol (DFNP) is a fluorinated nitrophenol derivative with the molecular formula C₆H₃F₂NO₃ and a molecular weight of 175.09 g/mol . It typically appears as a light yellow to pale brown crystalline solid with a melting point range of 112–120°C and is sparingly soluble in water but readily soluble in organic solvents . The compound serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where its electron-withdrawing fluorine and nitro substituents modulate reactivity and enable downstream functionalization via nucleophilic aromatic substitution, reduction, or cross-coupling reactions [1].

Workflow Fluorinated nitrophenol building block for medicinal and agrochemical synthesis
Selection Electron-withdrawing 2,4-difluoro-5-nitro pattern enables SNAr and cross-coupling reactivity
Use Context Intermediate for enzyme inhibitor probes, antitumor flavone scaffolds, and organic electronic materials

Why 2,4-Difluoro-5-nitrophenol Cannot Be Substituted


Substitution of 2,4-difluoro-5-nitrophenol with generic nitrophenols or mono-fluorinated analogs is not chemically equivalent due to the unique electronic and steric profile imparted by the specific 2,4-difluoro-5-nitro substitution pattern. The dual fluorine atoms ortho and para to the hydroxyl group create a distinct electron-deficient aromatic ring that dramatically alters nucleophilic aromatic substitution (SNAr) regioselectivity and reduction kinetics compared to 2-fluoro-4-nitrophenol or 2,4-dinitrophenol [1]. In medicinal chemistry applications, this substitution pattern has been shown to enhance binding affinity to α-glucosidase (IC₅₀ = 53.52 μM for DFNP vs. 72.39 μM for the aza-flavanone analog) and β-glucuronidase (IC₅₀ = 1.80 μM) [2], while in materials science, the specific difluoro arrangement enables tailored electronic properties not achievable with other nitroaromatic building blocks .

Regioselectivity shift Mono-fluorinated or dinitro analogs alter SNAr regioselectivity and reduction kinetics; electronic profiles may not transfer.
Binding affinity mismatch α-Glucosidase and β-glucuronidase inhibition contexts differ with substitution pattern; reported IC₅₀ values are scaffold-specific.
Synthetic route incompatibility The 2,4-difluoro-5-nitro arrangement is essential for the reported antitumor flavone synthesis; alternative nitrophenols require complete re-optimization.

Comparative Evidence for 2,4-Difluoro-5-nitrophenol


α-Glucosidase Inhibition Potency

In an in vitro α-glucosidase inhibition assay, 2,4-difluoro-5-nitrophenol (DFNP) demonstrated an IC₅₀ of 53.52 μM, which is 26% more potent than the aza-flavanone derivative comparator (IC₅₀ = 72.39 μM) . The trifluoromethyl derivative showed even higher potency (IC₅₀ = 13.25 μM), confirming that the electron-withdrawing fluorine substitution pattern is a key determinant of inhibitory activity .

α-Glucosidase Inhibition
Cross-study comparable
IC₅₀ 53.52 μM (DFNP) vs 72.39 μM (aza-flavanone); 13.25 μM (CF₃ derivative)
Supports α-glucosidase inhibition study fit; difluoro pattern improves assay potency context.
In vitro enzyme assay; comparator data reported.
Medicinal Chemistry Enzyme Inhibition Diabetes Research

β-Glucuronidase Inhibitory Activity

2,4-Difluoro-5-nitrophenol inhibits β-glucuronidase with an IC₅₀ of 1.80 μM (1800 nM) as measured by p-nitrophenol formation after 30 minutes using p-nitrophenyl-β-D-glucuronide as substrate [1]. While a direct comparator compound is not provided in the same dataset, this sub-micromolar activity establishes DFNP as a biologically relevant starting point for β-glucuronidase inhibitor development, in contrast to many non-fluorinated nitrophenols which typically exhibit IC₅₀ values >50 μM in similar assays .

β-Glucuronidase Activity
Class-level inference
IC₅₀ 1.80 μM (1800 nM)
Reported sub-micromolar inhibition context; supports glucuronidation pathway probe use.
Non-fluorinated nitrophenols typically >50 μM; class-level comparison.
Enzyme Inhibition Drug Metabolism Pharmacokinetics

Optimized Synthetic Route and Yield

A patent-described two-step synthesis of 2,4-difluoro-5-nitrophenol from 2,4-difluorophenyl ethyl carbonate via nitration with HNO₃/H₂SO₄ followed by NaHCO₃-mediated hydrolysis in methanol achieves an overall yield of 84% . This compares favorably to yields reported for similar nitrophenol syntheses (typically 60–75% for mono-fluorinated analogs) . The product was confirmed by ¹H NMR (400 MHz, acetone-d₆): δ 9.59 (s, 1H, OH), 7.78 (t, J=7.2 Hz, 1H, Ar-H), 7.45 (t, J=10.4 Hz, 1H, Ar-H) and MS (ESI) m/z: 176.0 (M+H⁺) .

Synthetic Route
Class-level inference
84% overall yield (two steps); ¹H NMR and MS confirmed
Reported high-yield method supports multi-gram procurement and supply reliability.
Mono-fluorinated analogs typically 60–75%; conditions: HNO₃/H₂SO₄ then NaHCO₃/MeOH.
Organic Synthesis Process Chemistry Scale-Up

Lipophilicity and Solubility Profile

2,4-Difluoro-5-nitrophenol exhibits a calculated LogP of 1.97–2.10 (XLogP3 = 1.6) , which is significantly lower than the non-fluorinated analog 2,4-dinitrophenol (LogP ≈ 2.5) but higher than the mono-fluorinated 2-fluoro-4-nitrophenol (LogP ≈ 1.5) . This intermediate lipophilicity, combined with a predicted pKa of 6.81±0.24 [1], positions DFNP within the optimal range for oral bioavailability according to Lipinski's Rule of Five, while maintaining sufficient aqueous solubility (1.01 mg/mL, LogS = -2.24) for in vitro assays .

Lipophilicity Profile
Class-level inference
LogP 1.97–2.10 (DFNP) vs 2.5 (dinitro) and 1.5 (mono-fluoro)
Balanced lipophilicity supports drug-discovery building block versatility.
Calculated LogP; aqueous solubility 1.01 mg/mL, pKa 6.81.
ADME Drug Design Physicochemical Properties

Antitumor Flavone Intermediate

2,4-Difluoro-5-nitrophenol (intermediate IV) serves as a critical building block in the multi-step synthesis of 4',5-diamino-3',6,8-trifluoroflavone, a potent antitumor agent [1][2]. The synthetic sequence involves nitration of O-ethoxycarbonyl-2,4-difluorophenol (III) followed by hydrolysis to yield DFNP, which is then hydrogenated to 5-amino-2,4-difluorophenol (V) and further elaborated through N-protection, O-protection, ortho-lithiation, and methylation steps [1]. Structure-activity relationship studies on the 7-substituents of 5,4'-diamino-6,8,3'-trifluoroflavone confirmed that the difluoro substitution pattern is essential for antitumor potency [2]. In contrast, alternative nitrophenol building blocks lacking the specific 2,4-difluoro-5-nitro arrangement fail to provide the correct substitution pattern required for this validated antitumor scaffold.

Antitumor Flavone Intermediate
Head-to-head
Essential building block for 4',5-diamino-3',6,8-trifluoroflavone synthesis
Substitution pattern critical for reported antitumor activity; alternative nitrophenols not viable.
SAR studies confirm difluoro requirement; peer-reviewed route.
Anticancer Flavone Synthesis Pharmaceutical Intermediate

Commercial Purity and Batch Consistency

Commercially available 2,4-difluoro-5-nitrophenol is supplied at ≥98% purity (GC assay ≥97.5%) with certificates of analysis including ¹H NMR, HPLC, and GC data . Melting point specification is 112–120°C (clear melt 113.0–120.0°C) . In contrast, many specialty nitrophenol analogs are only available at 95% purity or require custom synthesis, introducing batch-to-batch variability that can compromise reproducibility in sensitive catalytic or biological assays . The compound is classified under CLP/GHS as Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), and Eye Irritation Category 2 (H319) with recommended storage in a cool, dry place .

Commercial Purity
Supporting evidence
≥98% purity; COA with NMR, HPLC, GC
Specification reduces batch variability risk in sensitive assays and catalysis.
Typical specialty analogs 95%; MP 112–120°C; CLP/GHS classified.
Quality Control Procurement Reproducibility

Applications of 2,4-Difluoro-5-nitrophenol


Antitumor Flavone Synthesis

Researchers developing antitumor agents based on the 5,4'-diamino-6,8,3'-trifluoroflavone scaffold must procure 2,4-difluoro-5-nitrophenol as a non-substitutable intermediate. The compound enables the regioselective synthesis of the correctly substituted flavone core, with the difluoro pattern proven essential for antitumor potency in peer-reviewed SAR studies [1][2]. Alternative building blocks lacking the specific 2,4-difluoro-5-nitro arrangement fail to deliver the required substitution pattern, making DFNP the only viable starting material for this validated therapeutic class [1].

α-Glucosidase Inhibitor Development

Medicinal chemistry teams pursuing α-glucosidase inhibitors for type 2 diabetes or related metabolic disorders can utilize 2,4-difluoro-5-nitrophenol as a starting scaffold. The compound exhibits an IC₅₀ of 53.52 μM, providing a moderate-potency baseline that can be optimized through further derivatization . The electron-withdrawing fluorine atoms enhance binding to the enzyme active site, and structure-activity trends indicate that introducing trifluoromethyl groups improves potency to IC₅₀ = 13.25 μM . DFNP offers a synthetically tractable entry point for hit-to-lead optimization campaigns.

β-Glucuronidase Probe for Drug Metabolism

In pharmacokinetic and drug metabolism research, 2,4-difluoro-5-nitrophenol serves as a β-glucuronidase inhibitor probe with an IC₅₀ of 1.80 μM [3]. This sub-micromolar activity enables investigation of glucuronidation pathways and potential drug-drug interactions. The compound's moderate lipophilicity (LogP 1.97–2.10) and aqueous solubility (1.01 mg/mL) make it suitable for in vitro enzyme assays without requiring extensive formulation optimization. Procurement of DFNP provides researchers with a validated tool compound for studying phase II metabolism.

Functional Organic Materials

Materials scientists developing organic light-emitting diodes (OLEDs) or other optoelectronic devices can employ 2,4-difluoro-5-nitrophenol as a fluorinated aromatic building block. The difluoro substitution pattern and nitro group provide precise electronic tuning capabilities, enabling the creation of functional organic materials with tailored HOMO-LUMO gaps and charge transport properties . The phenolic hydroxyl group additionally allows for metal coordination complex formation, expanding utility in supramolecular chemistry and catalysis . Procurement of high-purity DFNP (≥98%) ensures reproducible material properties in device fabrication .

Application
Selection Property
Validation Focus
Antitumor flavone synthesis research
Regioselective building block specificity
Substitution pattern fidelity in SAR studies
α-Glucosidase inhibitor research
Electron-withdrawing substitution profile
Enzyme inhibition assay and derivatization
β-Glucuronidase pathway studies
Sub-micromolar inhibition context
Glucuronidation assay reproducibility
Organic electronic materials research
Fluorinated nitroaromatic electronics
HOMO-LUMO tuning and device performance

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